2,4-Dichloro-5-nitrobenzotrifluoride
Overview
Description
2,4-Dichloro-5-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H2Cl2F3NO2 . It is a light yellow to orange crystalline solid that is insoluble in water but soluble in organic solvents such as methanol. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-5-nitrobenzotrifluoride typically involves a two-step process: fluorination and nitration.
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Fluorination Reaction:
Starting Material: 2,4-Dichlorobenzotrifluoride
Reagents: Fluorinating agents such as antimony trifluoride or hydrogen fluoride
Conditions: The reaction is carried out under controlled temperature and pressure to yield 2,4-Dichloro-5-fluorobenzotrifluoride.
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Nitration Reaction:
Starting Material: 2,4-Dichloro-5-fluorobenzotrifluoride
Reagents: Nitric acid and sulfuric acid
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and advanced separation techniques to optimize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
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Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in the presence of a base and an organic solvent
Products: Substituted derivatives of this compound.
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Reduction Reactions:
Reagents: Reducing agents such as hydrogen gas or metal hydrides
Conditions: Conducted under controlled temperature and pressure
Products: Amino derivatives of this compound.
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Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Performed under acidic or basic conditions
Products: Oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: 2,4-Dichloro-5-nitrobenzotrifluoride is used as a building block in the synthesis of complex organic molecules, including heterocycles and aromatic compounds .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those with antimicrobial and anticancer properties .
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, as well as dyes and pigments for various industrial applications .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic substitution reactions. The nitro group and the trifluoromethyl group enhance the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. This property is exploited in the synthesis of various derivatives with specific biological activities .
Comparison with Similar Compounds
- 2,4-Dichlorobenzotrifluoride
- 2-Chloro-5-nitrobenzotrifluoride
- 4-Chloro-3-nitrobenzotrifluoride
- 4-Chloro-3,5-dinitrobenzotrifluoride
Comparison: 2,4-Dichloro-5-nitrobenzotrifluoride is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of electrophilicity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVNHMVSVDVAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347412 | |
Record name | 2,4-Dichloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-70-4 | |
Record name | 2,4-Dichloro-5-nitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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